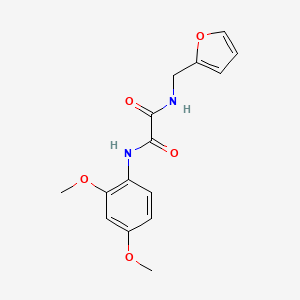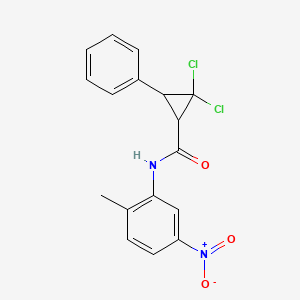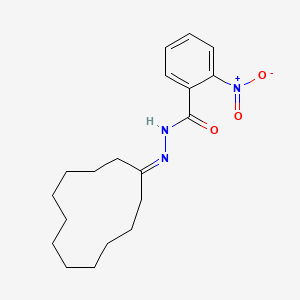
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)ethanediamide, commonly known as DIMEB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIMEB belongs to the class of compounds called diamides, which have been shown to possess a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The exact mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the primary targets of DIMEB is COX-2, which is involved in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, DIMEB can reduce inflammation and pain.
DIMEB has also been shown to inhibit the activity of DHODH, as mentioned earlier. DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, DIMEB can block the proliferation of cancer cells that rely on de novo pyrimidine synthesis.
Biochemical and Physiological Effects:
DIMEB has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DIMEB can inhibit the activity of various enzymes, including COX-2 and DHODH. DIMEB has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
In vivo studies have demonstrated that DIMEB can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DIMEB has also been shown to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of DIMEB is its relatively simple synthesis method, which allows for the production of large quantities of the compound. DIMEB is also relatively stable and can be stored for extended periods of time without significant degradation.
One of the main limitations of DIMEB is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, the mechanism of action of DIMEB is not fully understood, which can make it challenging to design experiments that specifically target its activity.
将来の方向性
There are several potential future directions for research on DIMEB. One area of interest is the development of DIMEB-based drugs for the treatment of inflammatory conditions and cancer. Another area of interest is the elucidation of the mechanism of action of DIMEB, which could lead to the development of more specific and effective inhibitors of COX-2 and DHODH.
Furthermore, the potential applications of DIMEB in other fields, such as materials science and catalysis, have yet to be fully explored. Overall, the unique properties of DIMEB make it an exciting and promising compound for future research.
合成法
The synthesis of DIMEB involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with furfurylamine to form the intermediate Schiff base. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with ethanediamine in the presence of acetic acid to yield DIMEB. The overall yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
DIMEB has been extensively studied for its potential applications in various fields. In medicinal chemistry, DIMEB has been shown to possess potent anti-inflammatory and anti-tumor properties. It has been suggested that DIMEB acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. DIMEB has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
In biochemistry, DIMEB has been used as a tool to study the mechanism of action of various enzymes. For example, DIMEB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DIMEB can block the proliferation of cancer cells that rely on de novo pyrimidine synthesis.
特性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-20-10-5-6-12(13(8-10)21-2)17-15(19)14(18)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOGEZNDABCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)

![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5018230.png)



![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5018270.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5018274.png)
![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)
